molecular formula C17H20N2O4S B8592195 Benzenesulfonamide, N-(2,6-diethyl-4-nitrophenyl)-4-methyl- CAS No. 70522-64-4

Benzenesulfonamide, N-(2,6-diethyl-4-nitrophenyl)-4-methyl-

Cat. No. B8592195
M. Wt: 348.4 g/mol
InChI Key: MRUYUFJJEOKJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012962B2

Procedure details

A solution of sodium dithionite (772 mg) in water (6 mL) was added to a solution of N-(2,6-diethyl-4-nitro-phenyl)-4-methyl-benzenesulfonamide (309 mg) in tetrahydrofuran (6 mL) and the resulting mixture was stirred at 50° C. for 20 hours. After cooling, the water was saturated with potassium carbonate and extracted with ethyl acetate (2×10 mL). The combined organic phases were dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography to furnish 70 mg (25%) of the title compound as a off-white solid. The product was used directly in the following reaction without spectral characterization.
Quantity
772 mg
Type
reactant
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
25%

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:9]([C:11]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[C:13]([CH2:20]C)[C:12]=1[NH:22][S:23]([C:26]1[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=1)(=[O:25])=[O:24])C.C(=O)([O-])[O-].[K+].[K+]>O.O1CCCC1>[NH2:17][C:15]1[CH:14]=[C:13]([CH3:20])[C:12]([NH:22][S:23]([C:26]2[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=2)(=[O:25])=[O:24])=[C:11]([CH3:9])[CH:16]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
772 mg
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
309 mg
Type
reactant
Smiles
C(C)C1=C(C(=CC(=C1)[N+](=O)[O-])CC)NS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 50° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)C)NS(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 27.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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